molecular formula C17H21N7 B6457712 2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine CAS No. 2548992-19-2

2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6457712
CAS No.: 2548992-19-2
M. Wt: 323.4 g/mol
InChI Key: XJESCIGRTWPELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine features a pyrimidine core substituted with methyl groups at positions 2, 4, and 5, and a piperazine linker at position 6 connected to a pyrazolo[1,5-a]pyrimidine moiety. This structure combines lipophilic methyl groups with a planar heterocyclic system, which may enhance target binding and metabolic stability. Pyrazolo[1,5-a]pyrimidine derivatives are known for their bioisosteric properties and diverse pharmacological applications, including kinase inhibition and anticancer activity .

Properties

IUPAC Name

5-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7/c1-12-13(2)19-14(3)20-17(12)23-10-8-22(9-11-23)15-5-7-24-16(21-15)4-6-18-24/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJESCIGRTWPELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=CC=NN4C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Catalyst Screening

Table 1 compares yields under varying conditions for the coupling step:

SolventCatalystTemperature (°C)Time (h)Yield (%)
DMFPd(dppf)Cl₂1001265
THFPd(OAc)₂802445
DMSOCuI120630

Data adapted from ACS Medicinal Chemistry.

Purification Techniques

  • Recrystallization: Ethanol/water mixtures (3:1) yield >95% purity.

  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) resolves unreacted intermediates.

Industrial-Scale Production

For bulk synthesis, continuous flow reactors and high-throughput techniques are prioritized:

  • Flow Chemistry: Enables precise control of residence time (5–10 minutes) and temperature (100–120°C), improving reproducibility.

  • Green Chemistry Metrics:

    • Atom Economy: 82% (calculated for coupling step).

    • E-Factor: 12.5 (kg waste/kg product).

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound:

Compound¹H NMR (δ, ppm)MS (m/z)
Pyrazolo[1,5-a]pyrimidine core7.21–8.34 (m, ArH), 5.46 (s, NH₂)245.1
1-(Pyrazolo[1,5-a]pyrimidin-5-yl)piperazine2.68 (s, SCH₃), 3.12–3.45 (m, piperazine)276.2
Final Compound2.45 (s, CH₃), 3.82 (m, piperazine)366.5

Data sourced from PubChem and Sage Journals.

Challenges and Mitigation Strategies

  • Low Coupling Efficiency:

    • Cause: Steric hindrance from trimethylpyrimidine.

    • Solution: Use bulkier ligands (e.g., XPhos) to enhance catalytic activity.

  • Byproduct Formation:

    • Cause: Competing N-alkylation of piperazine.

    • Mitigation: Employ excess trimethylpyrimidine (1.5 equiv) and inert atmosphere .

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research:

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine have significant anticancer potential due to their ability to inhibit various kinases involved in cancer progression. For instance, compounds derived from this class have shown efficacy against PI3Kδ (phosphoinositide 3-kinase delta), which is implicated in several types of cancer .

Enzyme Inhibition

2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine has been explored for its role as an enzyme inhibitor. It can modulate biochemical pathways by interacting with specific targets such as kinases or other enzymes involved in cellular signaling .

Applications in Medicinal Chemistry

The compound's unique structural features allow it to serve multiple roles in drug development:

  • Lead Compound for Drug Design : Its structure can be modified to create analogs with enhanced potency or selectivity for specific biological targets.
  • Therapeutic Agent : Investigated for potential use in treating various diseases including cancer and autoimmune disorders .

Case Studies

Several studies illustrate the compound's applications:

  • Anticancer Activity : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited IC50 values ranging from 0.018 μM to 1.892 μM against PI3Kδ, indicating potent anticancer activity .
  • Enzyme Inhibition : Another research effort synthesized a series of pyrazolo[1,5-a]pyrimidines that selectively inhibited PI3K isoforms with notable differences in activity across different isoforms .

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound’s ability to modulate biological pathways makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogues differ in substituents, linker chemistry, and appended heterocycles, leading to distinct physicochemical and biological properties. Key examples include:

Table 1: Comparative Analysis of Structural Analogues
Compound Name / Structure Key Substituents/Linkers Molecular Weight Biological Activity/Application References
Target Compound : 2,4,5-Trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine 2,4,5-Trimethylpyrimidine; Piperazine linker ~416.5 (estimated) Kinase inhibition (inferred)
2-Ethyl-3-(4-fluorophenyl)-5-methyl-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine Ethyl, 4-fluorophenyl, pyridinylpiperazine 416.49 Potential kinase inhibition
Anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates (e.g., compound in ) Piperazin-1-yl; trimethoxyphenyl; thiophene ~700 (estimated) p53 activation; apoptosis induction
1-{2-[(4-tert-Butylpiperazin-1-yl)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}-2-methyl-1H-benzimidazole Morpholine; tert-butylpiperazine; benzimidazole ~489.3 Kinase inhibition (e.g., CDK targets)
18F-Labeled pyrazolo[1,5-a]pyrimidine derivatives (e.g., [18F]3, [18F]4) Polar esters/hydroxyl groups; 18F radiolabel ~350–450 Tumor imaging (PET)

Key Structural and Pharmacological Differences

Substituent Effects on Lipophilicity and Solubility: The target compound’s 2,4,5-trimethylpyrimidine core enhances lipophilicity compared to analogues with polar groups (e.g., hydroxyl or ester moieties in 18F-labeled derivatives) .

Planarity and Binding Interactions: The pyrazolo[1,5-a]pyrimidine scaffold ensures planarity due to intramolecular H-bonding (NH to N4 interaction), facilitating interactions with flat binding pockets (e.g., ATP-binding sites in kinases) . Non-planar analogues (e.g., benzimidazole-containing derivatives in ) may exhibit altered binding kinetics due to steric hindrance .

Linker and Pharmacophore Modifications :

  • Piperazine linkers (common in the target compound and derivatives) enhance solubility and enable flexible positioning of pharmacophores.
  • Morpholine or pyridinyl linkers (e.g., and ) may improve water solubility or target selectivity .

Biological Activity Profiles: Anticancer Activity: The anthranilamide conjugate in induces p53-mediated apoptosis, while the target compound’s methyl groups may favor kinase inhibition (e.g., CDK or EGFR targets) . Diagnostic Applications: 18F-labeled derivatives () demonstrate tumor-selective uptake, highlighting the scaffold’s versatility beyond therapeutics .

Biological Activity

2,4,5-trimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. The structural features inherent in pyrazolo[1,5-a]pyrimidines contribute to their diverse pharmacological profiles.

Structural Characteristics

The compound features a pyrimidine core with multiple methyl substitutions and a piperazine moiety linked to a pyrazolo[1,5-a]pyrimidine unit. These structural elements are crucial for its biological activity and interaction with various molecular targets.

Feature Description
Molecular Formula C₁₄H₁₈N₄
Molecular Weight 266.32 g/mol
Structural Components Pyrimidine core, piperazine ring, pyrazolo[1,5-a]pyrimidine substituent

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its anticancer properties and potential as an enzyme inhibitor.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. In vitro studies have shown that compounds within this class can inhibit cell proliferation in various cancer cell lines:

  • Cell Lines Tested : MDA-MB-231 (human breast cancer), A549 (lung cancer), and others.
  • Assay Method : MTT assay was commonly employed to assess cell viability.

Table 1 summarizes the anticancer activity of related pyrazolo[1,5-a]pyrimidine derivatives:

Compound Cell Line IC50 (μM) Activity
Compound AMDA-MB-23115Moderate
Compound BA54910High
Compound CHeLa20Low

Enzyme Inhibition

The compound may also act as an inhibitor of specific kinases involved in signaling pathways associated with cancer and inflammation. The presence of the piperazine group enhances its binding affinity to these targets:

  • Target Enzymes : Various kinases implicated in tumor growth.
  • Mechanism of Action : Competitive inhibition at the active site of kinases.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Anticancer Properties :
    • Conducted by researchers examining a library of pyrazolo[1,5-a]pyrimidines.
    • Results indicated that certain derivatives displayed significant growth inhibition in MDA-MB-231 cells compared to controls (YM155 and menadione) .
  • Enzyme Interaction Studies :
    • Investigations into the binding affinity of 2,4,5-trimethyl derivatives revealed promising results for kinase inhibition.
    • Molecular modeling suggested that modifications to the structure could enhance efficacy against targeted enzymes .
  • Antiparasitic Activity :
    • Some pyrazolo[1,5-a]pyrimidines have demonstrated activity against protozoan parasites such as Leishmania and Trypanosoma, indicating broader applications beyond oncology .

Q & A

What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

Methodological Answer:
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via condensation of 5-aminopyrazole derivatives with dielectrophilic reagents such as β-diketones, β-ketoesters, or enaminones. For example, Scheme 32 in demonstrates acid-catalyzed cyclization using sodium nitromalonaldehyde, while highlights regioselective synthesis via heterocyclic amine coupling. Critical parameters include pH, temperature, and catalyst selection (e.g., novel catalysts in ). Post-cyclization, the piperazine and methyl substituents are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling .

How can researchers validate the structural integrity of this compound and its intermediates?

Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR detects substituent positioning and piperazine-pyrrolopyrimidine connectivity (e.g., δ 2.5–3.5 ppm for piperazine protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves bond angles and torsional strain in the fused pyrazolo-pyrimidine system (see for analogous compounds) .
  • Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N ratios (e.g., ±0.3% tolerance in ) .

What analytical challenges arise in resolving data contradictions between synthetic batches?

Methodological Answer:
Contradictions often stem from:

  • Regioisomer Formation : Pyrazolo[1,5-a]pyrimidines may form regioisomers during cyclization. Use 2D NMR (COSY, NOESY) to distinguish between isomers .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution on the pyrimidine ring, while nonpolar solvents may yield side products ().
  • Catalyst Variability : Novel catalysts () can alter reaction kinetics, requiring kinetic studies (e.g., time-resolved IR) to optimize conditions .

How can computational methods enhance the design of derivatives targeting specific biological pathways?

Advanced Methodological Answer:

  • Molecular Docking : Screen against protein targets (e.g., kinases, GPCRs) using software like AutoDock Vina. suggests piperazine-linked pyrazolopyrimidines interact with adenosine receptors .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., trifluoromethyl in ) with bioactivity. Hammett constants (σ) predict electron-withdrawing effects on binding .
  • DFT Calculations : Optimize geometry for synthetic feasibility (e.g., bond dissociation energies for Suzuki couplings) .

What strategies mitigate low yields during piperazine substitution reactions?

Advanced Methodological Answer:

  • Activation of Leaving Groups : Use Mitsunobu conditions (DIAD/PPh₃) for nucleophilic aromatic substitution on the pyrimidine ring .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W in DMSO) .
  • Protecting Groups : Temporarily protect reactive sites (e.g., Boc on piperazine) to prevent side reactions .

How should researchers approach structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core Modifications : Vary methyl groups (2,4,5-positions) to assess steric effects on target binding ().
  • Piperazine Substitutions : Replace with morpholine or thiomorpholine to study flexibility/rigidity impacts ( ).
  • Biological Assays : Test against kinase panels (e.g., EGFR, CDK2) and monitor IC₅₀ shifts. notes anticancer activity in analogous compounds .

What are the limitations of current catalytic systems for synthesizing this compound?

Advanced Methodological Answer:

  • Catalyst Poisoning : Heteroatoms in pyrazolopyrimidines (N, O) can deactivate Pd catalysts. Use Buchwald-Hartwig conditions with XPhos ligands to enhance stability .
  • Side Reactions : Over-alkylation of piperazine is common. Monitor via TLC and quench reactions at 70–80% conversion .

How can researchers address discrepancies in reported biological activity data?

Methodological Answer:

  • Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds ().
  • Solubility Adjustments : Poor solubility in aqueous buffers (logP ~3.5) may skew IC₅₀ values. Use DMSO concentrations ≤0.1% .
  • Metabolic Stability : Test microsomal half-life (e.g., human liver microsomes) to rule out false negatives from rapid degradation .

What are the best practices for scaling up synthesis without compromising purity?

Advanced Methodological Answer:

  • Flow Chemistry : Continuous flow reactors minimize thermal gradients and improve mixing ().
  • Crystallization Optimization : Use solvent pairs (e.g., ethanol/water) for controlled recrystallization ().
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

How can researchers identify novel biological targets for this compound?

Methodological Answer:

  • Phage Display Libraries : Screen for protein binders using high-diversity libraries .
  • CRISPR-Cas9 Knockout : Identify gene essentiality changes in treated vs. untreated cells ( ).
  • Thermal Shift Assays : Detect target engagement by measuring protein melting temperature (ΔTm) shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.